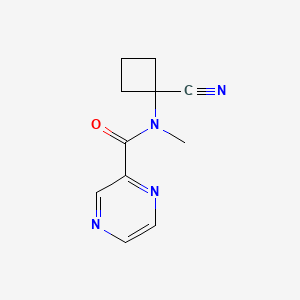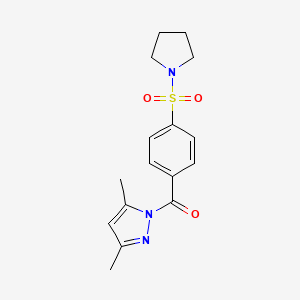
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule featuring multiple functional groups, including a pyrazole ring, a phenyl ring, and a sulfonyl group. Its structure suggests potential utility in various chemical and biochemical applications.
Applications De Recherche Scientifique
This compound has a diverse range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Acts as a biochemical probe for studying sulfonamide interactions.
Medicine: : Potential lead compound in drug discovery, particularly for its interactions with biological sulfonamide receptors.
Industry: : Intermediate in the production of agrochemicals and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Formation of the Pyrazole Ring: : Begin by synthesizing the 3,5-dimethyl-1H-pyrazole via cyclization of the appropriate hydrazine derivative with a 1,3-dicarbonyl compound.
Sulfonylation of Pyrrolidine: : Introduce the sulfonyl group onto the pyrrolidine ring using a sulfonyl chloride derivative under basic conditions.
Coupling Reaction: : The final step involves coupling the sulfonylated pyrrolidine with the pyrazole derivative and the methanone component under catalyzed conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, this process is scaled up by optimizing each step for yield and purity. This may involve using continuous flow reactors for the coupling step and automated purification systems to handle large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of reactions:
Oxidation: : The methanone group can be oxidized to form carboxylic acids.
Reduction: : The ketone functionality can be reduced to the corresponding alcohol.
Substitution: : The sulfonyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: : NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: : Nucleophiles such as amines or thiols.
Major Products
Oxidation yields carboxylic acids.
Reduction produces alcohols.
Substitution forms various sulfonamide or sulfone derivatives.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets through its sulfonyl and pyrazole groups. These interactions often inhibit or modify the function of proteins involved in signaling pathways, making it a valuable tool in pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(methylsulfonyl)phenyl)methanone
(3,5-dimethyl-1H-pyrazol-1-yl)(4-(ethylsulfonyl)phenyl)methanone
Unique Aspects
What sets (3,5-dimethyl-1H-pyrazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone apart is its pyrrolidinyl group, which enhances its biochemical activity and specificity, compared to other sulfonyl-bearing analogs.
That's a deep dive into this compound! Ever thought about where this compound might lead you next in your research or applications?
Propriétés
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-11-13(2)19(17-12)16(20)14-5-7-15(8-6-14)23(21,22)18-9-3-4-10-18/h5-8,11H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQCEKNRGEUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2675491.png)
![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)
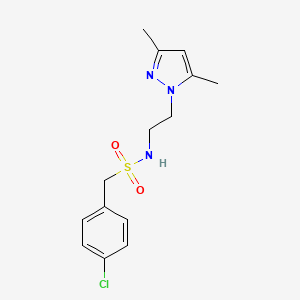
![1-{6'-acetyl-1H,1'H,2H,2'H-[5,5'-biacenaphthylene]-6-yl}ethan-1-one](/img/structure/B2675497.png)
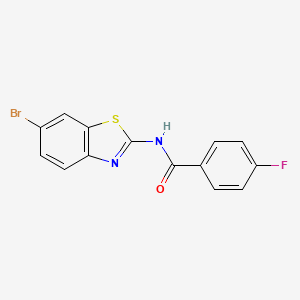
![N-(4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2675501.png)
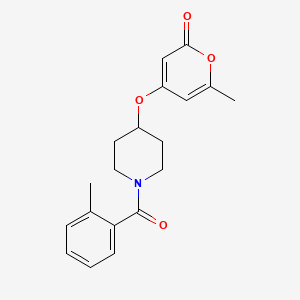
![2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2675503.png)
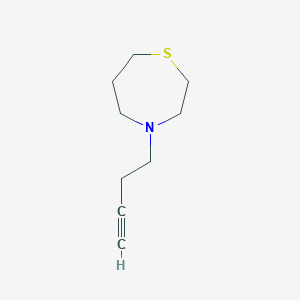
![N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2675509.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2675510.png)
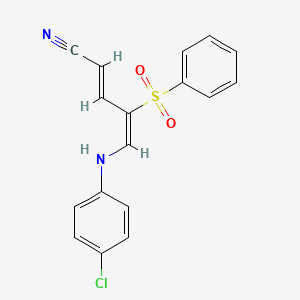
![(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B2675513.png)
